molecular formula C22H30N6O2 B6474366 1-(4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one CAS No. 2640979-70-8

1-(4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one

Cat. No.: B6474366
CAS No.: 2640979-70-8
M. Wt: 410.5 g/mol
InChI Key: MCXGYTAOVBCLAN-UHFFFAOYSA-N
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Description

1-(4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one is a synthetic compound characterized by a complex structure incorporating a variety of chemical groups. Its significance spans multiple fields, from pharmacology to materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves several sequential steps, each requiring specific conditions and reagents. The route typically begins with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Key steps include:

  • Formation of the piperazin-1-yl moiety.

  • Attachment of the 2-methylpyrazolo[1,5-a]pyrazine group.

  • Introduction of the but-2-yn-1-yl chain.

  • Final coupling to form the ethan-1-one group.

Industrial Production Methods

Industrial production may involve large-scale synthesis with continuous flow techniques to ensure consistency and efficiency. This includes precise temperature control and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one can undergo various chemical reactions:

  • Oxidation: Commonly involves reagents like KMnO4 or H2O2.

  • Reduction: Utilizes agents such as LiAlH4 or NaBH4.

  • Substitution: Typically involves halogenation or alkylation using reagents like halides or alkyl halides.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Halogenation with halides (e.g., Br2), alkylation with alkyl halides (e.g., CH3Cl)

Major Products Formed

The primary products depend on the specific reaction conditions and reagents used. For instance, oxidation typically results in the formation of ketones or carboxylic acids, while reduction produces alcohols or amines.

Scientific Research Applications

1-(4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one finds applications in various scientific domains:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential role in modulating biological pathways.

  • Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

  • Industry: Utilized in the development of materials with specific chemical properties.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biological effects. The pathways involved are often complex and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperidin-1-yl)ethan-1-one

  • 1-(4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)propan-1-one

Uniqueness

1-(4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one stands out due to its specific structural features, which impart unique chemical properties. These properties make it particularly valuable for targeted applications in research and industry.

Hope this sparks your curiosity about the fascinating world of complex compounds!

Properties

IUPAC Name

1-[4-[4-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]oxybut-2-ynyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-18-17-21-22(23-7-11-28(21)24-18)27-9-5-20(6-10-27)30-16-4-3-8-25-12-14-26(15-13-25)19(2)29/h7,11,17,20H,5-6,8-10,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXGYTAOVBCLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)OCC#CCN4CCN(CC4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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